N-(3,4-dimethoxybenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide
Overview
Description
N-(3,4-dimethoxybenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide is a useful research compound. Its molecular formula is C25H28FNO4 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.20023654 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Molecular Structure
Compounds similar to N-(3,4-dimethoxybenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide often feature in studies focusing on the stereochemistry of molecules with potential antitumor activity. For instance, the molecular structure of Baker's antifol and insoluble Baker's antifol, both dihydrofolate reductase inhibitors showing promise in cancer chemotherapy, have been elucidated using X-ray crystallography, highlighting the importance of understanding molecular conformations for therapeutic applications (Camerman, Smith, & Camerman, 1978).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the design and synthesis of novel compounds for receptor modulation is a key area of research. For example, studies on TRPV1 antagonists have explored structure-activity relationships to enhance binding affinity and potency, demonstrating the critical role of specific functional groups in developing new therapeutics (Sun et al., 2012). Similarly, the design and synthesis of novel insecticides like flubendiamide, with unique chemical structures for combating lepidopterous pests, show the potential for chemical compounds in agricultural applications (Tohnishi et al., 2005).
Chemical Protecting Groups
The 3,4-dimethoxybenzyl moiety, part of the compound's structure, is highlighted for its use as a novel N-protecting group in synthetic chemistry. This functionality can be smoothly eliminated, showing its utility in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO4/c1-4-25(28)27(17-18-7-12-23(29-2)24(16-18)30-3)14-13-21(22-6-5-15-31-22)19-8-10-20(26)11-9-19/h5-12,15-16,21H,4,13-14,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPCVPVLNICGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=C(C=C1)F)C2=CC=CO2)CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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